Ethyl 2,6-dichloro-3-methylbenzoate
Description
Ethyl 2,6-dichloro-3-methylbenzoate is a chlorinated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 3, and an ethyl ester moiety. The compound’s structure suggests moderate lipophilicity due to the methyl and chlorine substituents, which may influence its solubility in organic solvents like ethanol or dichloromethane. It is likely a solid at room temperature, akin to structurally similar esters such as ethyl 2,6-dimethoxybenzoate, which exhibits a powdered form .
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-3-methylbenzoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
ZUSYJIVJYYGIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dichloro-3-methylbenzoate typically involves the esterification of 2,6-dichloro-3-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,6-dichloro-3-methylbenzoic acid+ethanolacid catalystethyl 2,6-dichloro-3-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: The major product is 2,6-dichloro-3-methylbenzyl alcohol.
Hydrolysis: The major products are 2,6-dichloro-3-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,6-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,6-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
*Note: Molar mass for Ethyl 2,6-dichloro-3-nitrobenzoate is estimated based on formula.
Key Findings:
Substituent Effects on Reactivity and Stability: The nitro group in Ethyl 2,6-dichloro-3-nitrobenzoate increases electrophilicity, making it suitable for reactions requiring electron-deficient aromatic systems, such as nucleophilic substitutions . The methyl group in this compound introduces steric hindrance, which may slow down reactions at the aromatic ring compared to less hindered analogs like Ethyl 2-methoxybenzoate .
Applications and Industrial Relevance: Ethyl 2-amino-6-chloro-3-methylbenzoate is a high-purity intermediate in pharmaceutical manufacturing, highlighting the role of amino groups in bioactive molecule synthesis . Ethyl 2,6-dimethoxybenzoate’s incompatibility with oxidizers underscores the need for careful handling in industrial settings .
Toxicological and Safety Profiles: Limited toxicity data are available for most compounds reviewed. For example, Ethyl 2,6-dimethoxybenzoate’s safety data sheet explicitly states a lack of toxicology information , suggesting that similar gaps may exist for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
